molecular formula C6H5N3 B1315288 4-Methylpyrimidine-2-carbonitrile CAS No. 77768-02-6

4-Methylpyrimidine-2-carbonitrile

Cat. No.: B1315288
CAS No.: 77768-02-6
M. Wt: 119.12 g/mol
InChI Key: XXQWGLMZNGIYQY-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 4-position and a cyano group at the 2-position of the pyrimidine ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-aminopyrimidine with cyanogen bromide under basic conditions. Another approach involves the condensation of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride followed by treatment with ammonia to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylpyrimidine-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Methylpyrimidine-2-carboxylic acid
  • 4-Methylpyrimidine-2-amine
  • 4-Methylpyrimidine-2-thiol

Comparison: 4-Methylpyrimidine-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and binding properties compared to its analogs. For example, while 4-Methylpyrimidine-2-carboxylic acid is more prone to decarboxylation, the nitrile compound is more stable under similar conditions. Additionally, the nitrile group enhances the compound’s ability to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQWGLMZNGIYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506815
Record name 4-Methylpyrimidine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77768-02-6
Record name 4-Methylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrimidine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (3.00 g, 23.3 mmol; 3B Pharmachem International, China) in ethyl ether (24 mL) was added a solution of sodium cyanide (2.86 g, 58.3 mmol) in trimethylamine solution (1:3, trimethylamine:water, 24.0 mL). The reaction mixture was stirred at room temperature overnight. The aqueous layer was extracted with ethyl ether (3×20 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound, 4-methyl-pyrimidine-2-carbonitrile (1.80 g; 64.8%), which was used in the next step without further purification. 1H NMR (400 MHz, D2O) δ 8.64 (d, J=5.4 Hz, 1H), 7.59 (d, J=5.5 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-methylpyrimidine (725 mg, 5.63 mmol, 1 eq), zinccyanide (396 mg, 3.38 mmol, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562, 0.1 eq) in DMF (10 ml) was heated at 110° C. under nitrogen for 1 hr. The mixture was cooled to r.t., diluted with EtOAc and washed twice with 2N ammonium hydroxide (50 ml). The organic layer was washed with brine (20 ml) dried over sodium sulphate and concentrated in vacuum to provide the crude mixture. The crude product was then purified by column chromatography (30% EtOAc in Hexane) to afford 4-methylpyrimidine-2-carbonitrile Yield: 380 mg (56%). 1H NMR (400 MHz, CDCl3): δ2.61 (s, 3H), 7.36 (d, 1H, J=5.2 Hz), 8.66 (d, 1H, J=5.2 Hz),
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinccyanide
Quantity
396 mg
Type
catalyst
Reaction Step One
Quantity
716 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (1 g, 7.78 mmol) and zinc cyanide (475 mg, 4.04 mmol) in anhydrous DMF (10 ml) was added Pd(PPh3)4 (449 mg, 0.366 mmol) and nitrogen flushed through the mixture for 5 min. The mixture was heated at 180° C. for 30 min in a microwave reactor. The reaction was repeated on the same scale and the reaction mixtures were combined. The mixture was partitioned between EtOAc and water (filtered through celite to remove some insolubles), and the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 25+M) eluent: 100% Hexanes (90 ml), gradient rising from 100% Hexanes to 15% EtOAc in Hexanes (900 ml), then 15% EtOAc in Hexanes (500 ml) to give 1 g of the title compound (54%) as an off-white solid. 1H NMR (CDCl3): 2.62 (s, 3H), 7.42 (d, J 5.1 Hz, 1H), 8.69 (d, J 5.1 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
475 mg
Type
catalyst
Reaction Step One
Quantity
449 mg
Type
catalyst
Reaction Step One
Yield
54%

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